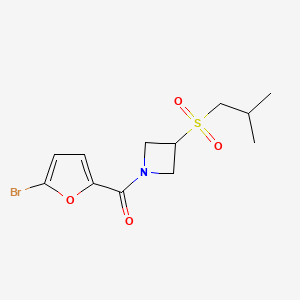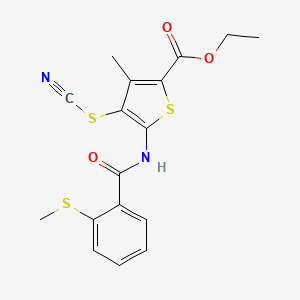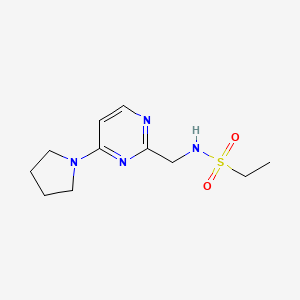
2-Oxo-1,3-benzodioxole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Oxo-1,3-benzodioxole-5-carboxylic acid” is an organic compound. It is also known as “1,3-Benzodioxole-5-carboxylic acid” or “Piperonylic acid”. The molecular formula is C8H6O4 .
Molecular Structure Analysis
The molecular weight of “this compound” is 166.1308 . The IUPAC Standard InChI is InChI=1S/C8H6O4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H,9,10) .Aplicaciones Científicas De Investigación
Catalytic Oxidation Processes
2-Iodoxybenzenesulfonic acid, a derivative, has shown exceptional catalytic activity in the oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with Oxone. This process is efficient in nonaqueous conditions like nitromethane, acetonitrile, or ethyl acetate, highlighting a method for selective oxidation without the need for organic solvents, thus contributing to greener chemistry practices (Uyanik, Akakura, & Ishihara, 2009).
Foldamer Research
The compound has been utilized in the synthesis of pseudopeptide foldamers, demonstrating its role in creating conformationally restricted building blocks. These foldamers, specifically benzyl (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylate homo-oligomers, exhibit a poly(L-Pro)n II-like helical conformation stabilized by intramolecular hydrogen bonds. This application opens avenues for designing novel biomimetic structures with potential therapeutic and material applications (Tomasini et al., 2003).
Antiproliferative and Fluorescence Studies
Derivatives of 2-Oxo-1,3-benzodioxole-5-carboxylic acid, such as 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, have been synthesized and evaluated for their antiproliferative activities against human non-small cell lung cancer cell lines. Additionally, these compounds exhibit significant fluorescence properties, making them suitable as fluorescence probes for biological imaging, highlighting their dual utility in medicinal chemistry and diagnostic applications (Fu et al., 2015).
Organic Synthesis Methodologies
In the realm of organic synthesis, the compound has been involved in the development of new methodologies. For instance, its derivatives have been used in the Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, contributing to the field of peptidomimetics and biologically active compounds based on the triazole scaffold. Such methodologies provide efficient routes to a variety of structurally complex and biologically significant molecules (Ferrini et al., 2015).
Biotechnological Production of Carboxylic Acids
The biotechnological production of carboxylic acids, including oxo- and hydroxycarboxylic acids, showcases the application of microbial processes in generating building blocks for organic synthesis. This approach emphasizes "green" chemistry by utilizing renewable resources and minimizing technological efforts in the production of valuable chemical precursors for further synthesis applications (Aurich et al., 2012).
Propiedades
IUPAC Name |
2-oxo-1,3-benzodioxole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O5/c9-7(10)4-1-2-5-6(3-4)13-8(11)12-5/h1-3H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXFZLVSVPKULX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)OC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-(2-morpholin-4-ylethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2608370.png)


![N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2608375.png)


![N-([2,4'-bipyridin]-3-ylmethyl)tetrahydrofuran-2-carboxamide](/img/structure/B2608383.png)



![4-[(4-Methoxybenzoyl)amino]benzoic acid](/img/structure/B2608388.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2608389.png)
![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2608391.png)
